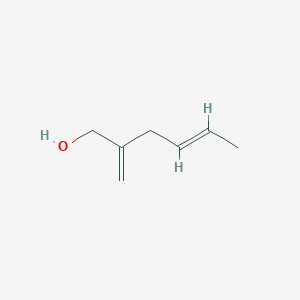
4-Hexen-1-ol, 2-methylene-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylene-4-hexene-1-ol is an organic compound characterized by the presence of both an alcohol group and a double bond within its molecular structure. This compound falls under the category of unsaturated alcohols, which are known for their reactivity due to the presence of the double bond. The molecular formula for 2-Methylene-4-hexene-1-ol is C7H12O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-4-hexene-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 2-Methylene-4-hexene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-Methylene-4-hexene, resulting in the formation of an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 2-Methylene-4-hexene-1-ol.
Industrial Production Methods: Industrial production of 2-Methylene-4-hexene-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylene-4-hexene-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Methylene-4-hexenal or 2-Methylene-4-hexenoic acid.
Reduction: Formation of 2-Methylhexanol.
Substitution: Formation of 2-Methylene-4-hexenyl chloride.
Aplicaciones Científicas De Investigación
2-Methylene-4-hexene-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylene-4-hexene-1-ol involves its reactivity due to the presence of the double bond and the hydroxyl group. The double bond can participate in various addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and potential biological applications.
Comparación Con Compuestos Similares
2-Methyl-2-butene-1-ol: Similar in structure but with a shorter carbon chain.
2-Methylene-3-pentene-1-ol: Similar in structure but with a different position of the double bond.
2-Methyl-4-pentene-1-ol: Similar in structure but with a different substitution pattern.
Uniqueness: 2-Methylene-4-hexene-1-ol is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its analogs. The position of the double bond and the hydroxyl group allows for unique chemical transformations and applications in various fields.
Propiedades
Número CAS |
70337-84-7 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(E)-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+ |
Clave InChI |
GLAXQQQZSHDDJM-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CC(=C)CO |
SMILES canónico |
CC=CCC(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
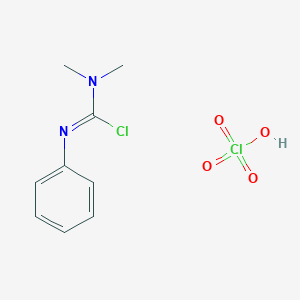

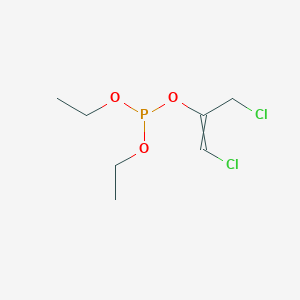
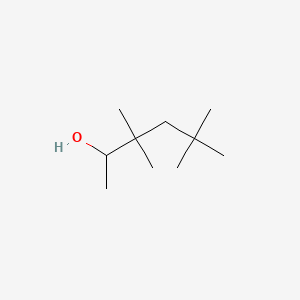
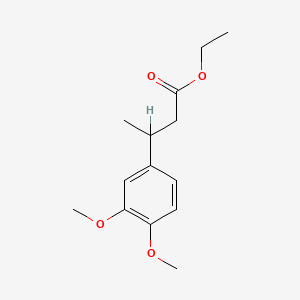
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
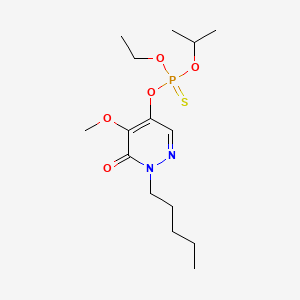
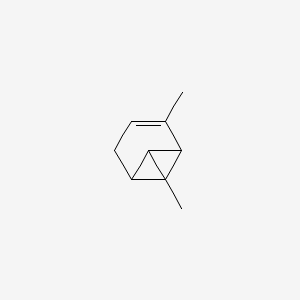
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)



